molecular formula C16H16N2O3 B6283135 N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1039933-69-1

N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B6283135
CAS No.: 1039933-69-1
M. Wt: 284.31 g/mol
InChI Key: MFQAWAUKKKUROS-UHFFFAOYSA-N
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Description

    Reactants: 2,3-dihydro-1,4-benzodioxine and 3-amino-4-methylphenylamine

    Conditions: Heating in the presence of a catalyst such as palladium on carbon

    Product: N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine

  • Step 3: Formation of Carboxamide Group

      Reactants: N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine and acyl chloride

      Conditions: Stirring at room temperature with a base such as triethylamine

      Product: N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

  • Industrial Production Methods

    Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters and can lead to higher yields and reduced production costs.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxine ring, followed by the introduction of the carboxamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

    • Step 1: Formation of Benzodioxine Ring

        Reactants: 2-hydroxybenzaldehyde and 1,2-dibromoethane

        Conditions: Reflux in ethanol with a base such as potassium carbonate

        Product: 2,3-dihydro-1,4-benzodioxine

    Chemical Reactions Analysis

    Types of Reactions

    N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

      Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

      Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium

      Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

      Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide

    Major Products

      Oxidation Products: Quinones or hydroxylated derivatives

      Reduction Products: Amines or reduced carboxamides

      Substitution Products: Halogenated derivatives or other substituted compounds

    Scientific Research Applications

    N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

      Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

      Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Mechanism of Action

    The mechanism of action of N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(3-amino-4-methylphenyl)benzamide
    • N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine
    • N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

    Uniqueness

    N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique combination of a benzodioxine ring and a carboxamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

    Properties

    CAS No.

    1039933-69-1

    Molecular Formula

    C16H16N2O3

    Molecular Weight

    284.31 g/mol

    IUPAC Name

    N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

    InChI

    InChI=1S/C16H16N2O3/c1-10-2-4-12(9-13(10)17)18-16(19)11-3-5-14-15(8-11)21-7-6-20-14/h2-5,8-9H,6-7,17H2,1H3,(H,18,19)

    InChI Key

    MFQAWAUKKKUROS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)N

    Purity

    0

    Origin of Product

    United States

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